(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a brominated furan ring and a sulfonyl-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Azetidine Ring: The next step involves the formation of the azetidine ring. This can be done by reacting a suitable amine with an epoxide under basic conditions.
Sulfonylation: The azetidine ring is then sulfonylated using a sulfonyl chloride, such as furan-2-ylmethylsulfonyl chloride, in the presence of a base like triethylamine.
Coupling Reaction: Finally, the brominated furan and the sulfonylated azetidine are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to reduce the sulfonyl group.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: De-brominated or reduced sulfonyl derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated and sulfonylated heterocycles on biological systems. It may serve as a lead compound for the development of new drugs or as a probe for biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and sulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- (5-Iodofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- (5-Methylfuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
Uniqueness
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or iodine. Additionally, the combination of the furan and azetidine rings with the sulfonyl group provides a unique scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5S/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCDMHHCHTXYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.